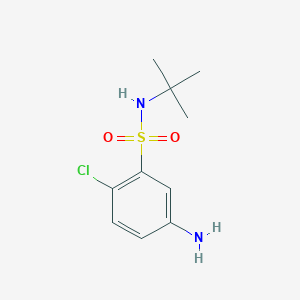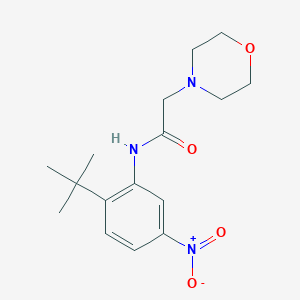
tert-Butyl (4-(1-methyl-1H-pyrazol-4-yl)benzyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (4-(1-methyl-1H-pyrazol-4-yl)benzyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a pyrazole ring, and a benzyl group
Méthodes De Préparation
The synthesis of tert-Butyl (4-(1-methyl-1H-pyrazol-4-yl)benzyl)carbamate can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1H-pyrazol-4-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, and the product is obtained in good yield after purification .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
tert-Butyl (4-(1-methyl-1H-pyrazol-4-yl)benzyl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols.
For example, the compound can be oxidized to form corresponding oxides or reduced to yield amines. Substitution reactions can introduce different functional groups onto the pyrazole or benzyl rings, leading to the formation of diverse derivatives .
Applications De Recherche Scientifique
tert-Butyl (4-(1-methyl-1H-pyrazol-4-yl)benzyl)carbamate has found applications in various scientific research fields. In chemistry, it is used as a building block for the synthesis of more complex molecules.
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents. Additionally, it can be used in the study of enzyme mechanisms and protein-ligand interactions .
In the industry, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings .
Mécanisme D'action
The mechanism of action of tert-Butyl (4-(1-methyl-1H-pyrazol-4-yl)benzyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pyrazole ring and benzyl group play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
tert-Butyl (4-(1-methyl-1H-pyrazol-4-yl)benzyl)carbamate can be compared with other similar compounds, such as tert-Butyl (4-(1-methyl-1H-pyrazol-4-yl)phenyl)carbamate and tert-Butyl (4-(1-methyl-1H-pyrazol-4-yl)ethyl)carbamate. These compounds share similar structural features but differ in the substituents attached to the pyrazole ring or benzyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C16H21N3O2 |
|---|---|
Poids moléculaire |
287.36 g/mol |
Nom IUPAC |
tert-butyl N-[[4-(1-methylpyrazol-4-yl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C16H21N3O2/c1-16(2,3)21-15(20)17-9-12-5-7-13(8-6-12)14-10-18-19(4)11-14/h5-8,10-11H,9H2,1-4H3,(H,17,20) |
Clé InChI |
RKSIQVLFELNMBZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C2=CN(N=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 3,5-bis[(4-fluorophenyl)methylidene]-4-oxopiperidine-1-carboxylate](/img/structure/B13939444.png)




![Piperazine, 1-cyano-4-[3-(trifluoromethyl)phenyl]-](/img/structure/B13939482.png)




![4-[(4-ethylquinazolin-2-yl)amino]-N-[2-methyl-5-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B13939515.png)



